molecular formula C17H21NO3 B2570425 N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide CAS No. 1428350-68-8

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide

Cat. No.: B2570425
CAS No.: 1428350-68-8
M. Wt: 287.359
InChI Key: WNVQUGNQNLVGRW-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide is a compound that features a furan ring, a hydroxypropyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to modulation of biological pathways. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the phenylbutanamide moiety can contribute to its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide is unique due to the combination of the furan ring, hydroxypropyl group, and phenylbutanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(15-10-12-21-13-15)9-11-18-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13,16,19H,4,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQUGNQNLVGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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